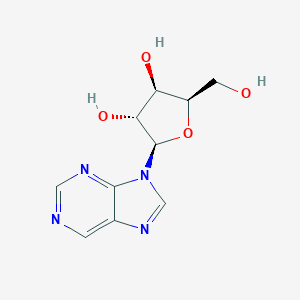

Nebularin

Übersicht

Beschreibung

It has been recognized for its antibiotic, antiamebal, antiviral, and antiparasitic properties . Nebularine exhibits high cytotoxicity in animal cells and has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Nebulin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer Nukleosidanaloga verwendet.

Medizin: Zeigt Antitumoraktivität, indem es die DNA-Synthese hemmt und Apoptose induziert. Es wird auch auf seine potenziellen antiviralen und antiparasitären Eigenschaften untersucht.

Industrie: Wird zur großtechnischen Produktion von Nukleosidanaloga für verschiedene Anwendungen verwendet.

5. Wirkmechanismus

Nebulin entfaltet seine Wirkung, indem es Adenosindesaminase hemmt, was zur Erschöpfung von Adenosintriphosphat und zur Bildung von Purinribosidphosphaten führt . Dieser Mechanismus ist für seine zytotoxischen Wirkungen in tierischen Zellen verantwortlich. In Pflanzen konkurriert Nebulin nicht mit natürlichen Cytokininen um die Bindung, sondern hemmt verschiedene Prozesse, was zu seinen Antikytokinin-ähnlichen Wirkungen führt .

Wirkmechanismus

Target of Action

Nebularine primarily targets Adenosine Deaminase . Adenosine Deaminase is an enzyme that plays a crucial role in purine metabolism, and is needed for the breakdown of adenosine from food and for the turnover of nucleic acids in tissues .

Mode of Action

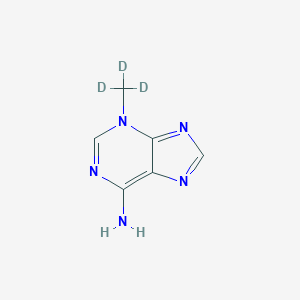

It is known to be a purine nucleoside analogue . Purine nucleoside analogues are a group of drugs widely used in treatment of cancer and viral infections, they mimic the structure of metabolic purines and interfere with DNA and RNA synthesis .

Biochemical Pathways

Nebularine is involved in the inhibition of DNA synthesis, which is a crucial process for cell division and growth . This could potentially lead to the inhibition of cancer cell growth.

Pharmacokinetics

It’s known that many purine nucleoside analogues have poor pharmacokinetics, binding tightly to their target enzymes and leading to nearly irreversible activity .

Result of Action

Nebularine has been found to have cytotoxic effects in both animal and plant cells . In animal cells, it leads to the depletion of ATP and formation of purine riboside phosphates by adenosine kinase . In plants, it was found to inhibit growth and cause mitotic aberrations in root tips .

Action Environment

The action of Nebularine can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy. It has been found that the risk or severity of certain conditions can be increased when Nebularine is combined with other substances . .

Biochemische Analyse

Biochemical Properties

Nebularine interacts with various enzymes and proteins. One of the key interactions is with the enzyme Adenosine deaminase . This interaction plays a crucial role in purine metabolism and in adenosine homeostasis .

Cellular Effects

Nebularine has been shown to have significant effects on various types of cells. In animal cells, it has been observed to cause mitotic aberrations . In plant cells, Nebularine has been shown to antagonize cytokinin function in senescence and callus biotests . When applied alone, Nebularine caused increased lateral root formation and shortening of the main root .

Molecular Mechanism

The molecular mechanism of Nebularine involves its interaction with Adenosine deaminase

Temporal Effects in Laboratory Settings

It is known that Nebularine has cytotoxic effects on both animal and plant cells

Metabolic Pathways

Nebularine is involved in purine metabolism, specifically in the regulation of adenosine homeostasis . It interacts with the enzyme Adenosine deaminase, which plays a crucial role in this metabolic pathway .

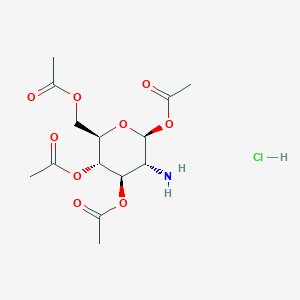

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Nebulin kann mit verschiedenen Methoden synthetisiert werden. Eine bemerkenswerte Methode beinhaltet die Verwendung von Inosin als Ausgangsmaterial, das Acyl-Schutz-, Sulfurierungs- und Desulfurierungsreaktionen durchläuft, um Nebulin zu ergeben . Dieses Verfahren vermeidet die Verwendung von Schwermetallkatalysatoren und Säulenchromatographie, wodurch es für die großtechnische Synthese geeignet ist.

Industrielle Produktionsmethoden: Nebulin kann auch aus einer neuartigen Microbispora-Spezies mit Hilfe der Tröpfchen-Gegenstromchromatographie isoliert werden . Diese Methode ist effizient und ermöglicht die großtechnische Produktion von Nebulin.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nebulin durchläuft verschiedene chemische Reaktionen, darunter die Dehydrazinierung, die durch Kupfersulfat in Wasser katalysiert wird . Diese Reaktion ergibt Nebulin in guten Ausbeuten und ist für industrielle Anwendungen geeignet.

Häufige Reagenzien und Bedingungen:

Dehydrazinierung: Katalysiert durch Kupfersulfat (2 mol%) in Wasser.

Desulfurierung: Verwendet 50%ige Salpetersäure als Desulfurierungsmittel.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Nebulin selbst, das für verschiedene Anwendungen weiterverwendet werden kann.

Vergleich Mit ähnlichen Verbindungen

Nebulin ist unter den Purinnukleosiden aufgrund seines breiten Spektrums an biologischen Aktivitäten einzigartig. Zu den ähnlichen Verbindungen gehören:

Vidarabin: Ein weiteres Purinnukleosidanalog, das als antivirales Mittel verwendet wird.

Zebularin: Ein Cytidinanalog, das die DNA-Methylierung und das Tumorwachstum hemmt.

5′-Chlor-5′-desoxy-2′,3′-O-isopropyliden-6-Fluor-Nebularin:

Nebulin zeichnet sich durch seine hohe Zytotoxizität und seine vielfältigen Anwendungen in Pflanzen- und Tiersystemen aus.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWXACSTFXYYMV-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015580 | |

| Record name | Nebularine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-33-4 | |

| Record name | Nebularine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nebularine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nebularine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nebularine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-β-D-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEBULARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8B604PS4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)